molecular formula C21H20ClNO7 B570496 rac-Fenoxaprop P-Ethyl-2-ethylformate CAS No. 154879-59-1

rac-Fenoxaprop P-Ethyl-2-ethylformate

Cat. No.: B570496
CAS No.: 154879-59-1
M. Wt: 433.841
InChI Key: STHXFMVMUCMJMV-UHFFFAOYSA-N
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Description

rac-Fenoxaprop P-Ethyl-2-ethylformate: is a chemical compound known for its application in agricultural chemistry. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is primarily used as a herbicide to control grass weeds in various crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Fenoxaprop P-Ethyl-2-ethylformate involves several steps. The starting material is typically a phenoxypropionic acid derivative, which undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-Fenoxaprop P-Ethyl-2-ethylformate can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

rac-Fenoxaprop P-Ethyl-2-ethylformate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.

    Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is widely used in the agricultural industry as a herbicide to control grass weeds in crops like wheat and barley.

Mechanism of Action

The mechanism of action of rac-Fenoxaprop P-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds.

Comparison with Similar Compounds

    Fenoxaprop-P-ethyl: A closely related compound with similar herbicidal properties.

    Clodinafop-propargyl: Another herbicide that targets acetyl-CoA carboxylase.

    Diclofop-methyl: A herbicide with a similar mode of action but different chemical structure.

Uniqueness: rac-Fenoxaprop P-Ethyl-2-ethylformate is unique due to its racemic nature, providing a balanced mixture of enantiomers. This can influence its biological activity and effectiveness compared to its non-racemic counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-Fenoxaprop P-Ethyl-2-ethylformate involves the reaction of 2-ethylacrylic acid with ethyl chloroformate to form ethyl 2-chloroacrylate. This intermediate is then reacted with 2-(4-chloro-2-methylphenoxy)propan-2-ol to form rac-Fenoxaprop P-Ethyl-2-ethylformate.", "Starting Materials": [ "2-ethylacrylic acid", "ethyl chloroformate", "2-(4-chloro-2-methylphenoxy)propan-2-ol" ], "Reaction": [ "Step 1: React 2-ethylacrylic acid with ethyl chloroformate in the presence of a base catalyst to form ethyl 2-chloroacrylate.", "Step 2: React ethyl 2-chloroacrylate with 2-(4-chloro-2-methylphenoxy)propan-2-ol in the presence of a base catalyst to form rac-Fenoxaprop P-Ethyl-2-ethylformate." ] }

CAS No.

154879-59-1

Molecular Formula

C21H20ClNO7

Molecular Weight

433.841

IUPAC Name

diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate

InChI

InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3

InChI Key

STHXFMVMUCMJMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Synonyms

[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]methylpropanedioic Acid Diethyl Ester;  Diethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)-2-methylmalonate

Origin of Product

United States

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